![molecular formula C21H20N6O2S B3002226 N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide CAS No. 879569-66-1](/img/structure/B3002226.png)
N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the context of targeting receptors or enzymes involved in disease processes.
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including the functionalization of the quinoline core and subsequent modifications. For instance, the paper titled "Labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors" discusses the N-methylation of desmethyl precursors of quinoline-2-carboxamide derivatives to create radioligands for PET imaging . Although the specific compound is not mentioned, the general approach to synthesizing quinoline derivatives is relevant and can provide insights into potential synthetic routes.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to modulate the compound's properties. The study on "Synthesis, spectroscopic, DFT, HSA binding and docking studies of new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione" provides an example of how structural analysis, including single-crystal X-ray crystallography and DFT calculations, can be used to understand the electronic properties of such compounds . This information is crucial for predicting reactivity and interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often depending on the substituents attached to the core structure. The reactivity can be predicted using tools like Fukui Function Analysis, which identifies potential sites for electrophilic and nucleophilic attacks . Understanding these reactive sites is essential for further chemical modifications and for anticipating how the compound might interact with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the compound's behavior in biological systems and its suitability as a drug candidate. For example, the paper on dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors describes a series of quinoline derivatives with favorable pharmacokinetic profiles, indicating that such compounds can be designed to have suitable properties for in vivo applications .
作用機序
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s known that the chemistry of quinoline-2,4-diones, which is a part of the compound’s structure, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Biochemical Pathways
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Pharmacokinetics
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities .
特性
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-14(30-21-23-24-25-27(21)16-8-4-3-5-9-16)20(29)26(2)13-15-12-19(28)22-18-11-7-6-10-17(15)18/h3-12,14H,13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGQQWCYOZUTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC(=O)NC2=CC=CC=C21)SC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

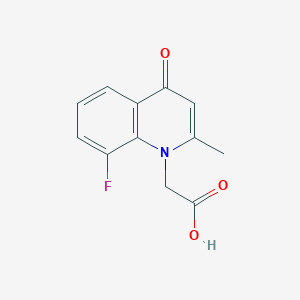
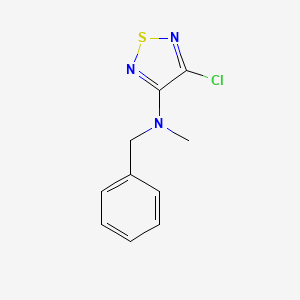
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002153.png)
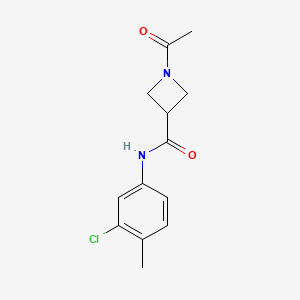
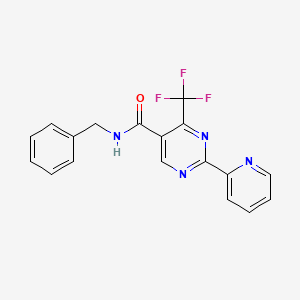
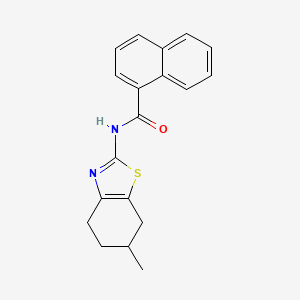
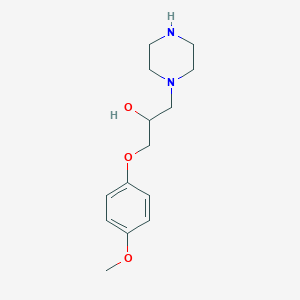
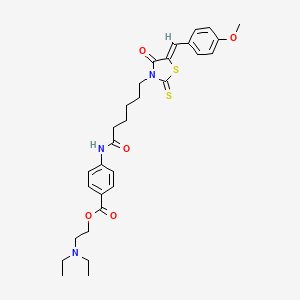
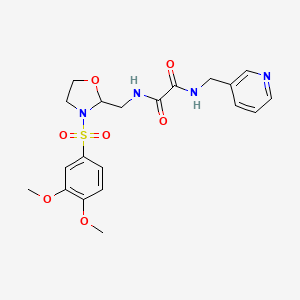

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)